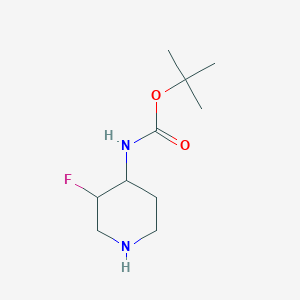
(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester
描述
(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C10H19FN2O2 and its molecular weight is 218.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester, a compound characterized by its unique piperidine structure and carbamate functionality, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, chemical properties, and biological effects, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₂₁FN₂O₂, with a molecular weight of approximately 232.299 g/mol. The structure features a piperidine ring substituted with a fluorine atom at the 3-position and a tert-butyl carbamate at the 4-position. This configuration enhances its reactivity and potential pharmacological properties due to the electron-withdrawing nature of the fluorine atom, which can influence nucleophilic substitution reactions and hydrolysis processes .
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
- Fluorination : Introduction of the fluorine atom at the 3-position using fluorinating agents.
- Carbamate Formation : Reaction with tert-butyl chloroformate or similar reagents to yield the final carbamate structure.
The purity and yield of this compound can be optimized by controlling reaction conditions such as temperature and solvent choice .
Pharmacological Profile
Research indicates that this compound exhibits significant biological activity, particularly in inhibiting NLRP3 inflammasome activation, which is crucial in inflammatory responses. In vitro studies demonstrated that this compound could prevent pyroptosis in THP-1 macrophages treated with lipopolysaccharide (LPS) and ATP, indicating its potential as an anti-inflammatory agent .
Case Studies
- NLRP3 Inhibition : A study evaluated various derivatives of piperidine-based compounds for their ability to inhibit NLRP3-mediated pyroptosis. The results showed that compounds similar to this compound significantly reduced pyroptotic cell death by approximately 35%, along with a decrease in IL-1β release by 18–21% .
- Antimicrobial Activity : Preliminary screenings have indicated that related compounds exhibit antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound may also possess antimicrobial properties worthy of further investigation .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
科学研究应用
Biological Activities
Research has indicated that (3-Fluoro-piperidin-4-YL)-carbamic acid tert-butyl ester exhibits several biological activities:
- NLRP3 Inhibition : It has been studied as a potential inhibitor of the NLRP3 inflammasome, which plays a critical role in inflammatory responses. Compounds derived from this structure have shown promise in reducing pyroptosis and IL-1β release in cellular models .
- Antimicrobial Properties : The compound has been evaluated for its efficacy against multidrug-resistant bacterial strains, highlighting its potential as a new antimicrobial agent .
Case Study 1: NLRP3 Inhibitors
A recent study investigated various derivatives of this compound as NLRP3 inhibitors. The results demonstrated that specific modifications to the piperidine structure enhanced inhibitory activity against ATPase, which is crucial for NLRP3 activation. The study reported significant reductions in pyroptosis and IL-1β secretion with certain derivatives .
| Compound | Pyroptosis Reduction (%) | IL-1β Inhibition (%) |
|---|---|---|
| INF39 | 37.7 | 14.9 |
| INF120 | 45.0 | 20.0 |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound was part of a library screened for activity against resistant strains, leading to promising results that warrant further optimization .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
属性
IUPAC Name |
tert-butyl N-(3-fluoropiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIIBGAKGQZLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















